
2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(4’-benzyloxyphenyl)ethanol-13C2,15N is a labeled compound used primarily in proteomics research. It has a molecular formula of C13(13C)2H17(15N)O2 and a molecular weight of 246.28 . This compound is an intermediate in the preparation of labeled (+/-)-Synephrine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4’-benzyloxyphenyl)ethanol-13C2,15N typically involves the incorporation of isotopic labels into the parent compound, 2-Amino-1-(4’-benzyloxyphenyl)ethanol. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired isotopic enrichment and the scale of production .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized use in research. general principles of isotopic labeling and organic synthesis would apply, including the use of labeled precursors and controlled reaction environments to ensure the incorporation of 13C and 15N isotopes .
化学反応の分析
Types of Reactions
2-Amino-1-(4’-benzyloxyphenyl)ethanol-13C2,15N can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amino group would yield a primary amine .
科学的研究の応用
2-Amino-1-(4’-benzyloxyphenyl)ethanol-13C2,15N is used in various scientific research applications, including:
Proteomics: As a labeled compound, it is used in mass spectrometry to study protein structures and functions.
Metabolic Research: It helps in tracing metabolic pathways and understanding biochemical processes.
Pharmaceutical Research: It is used in the development and testing of new drugs, particularly those targeting specific metabolic pathways.
作用機序
The mechanism of action of 2-Amino-1-(4’-benzyloxyphenyl)ethanol-13C2,15N involves its incorporation into biological systems where it acts as a tracer. The isotopic labels (13C and 15N) allow researchers to track the compound’s distribution and interactions within the system. This helps in identifying molecular targets and pathways involved in various biochemical processes .
類似化合物との比較
Similar Compounds
2-Amino-1-(4’-benzyloxyphenyl)ethanol: The unlabeled parent compound.
(+/-)-Synephrine: A related compound used in similar research applications.
Uniqueness
The uniqueness of 2-Amino-1-(4’-benzyloxyphenyl)ethanol-13C2,15N lies in its isotopic labeling, which provides enhanced capabilities for tracing and studying biochemical processes. This makes it particularly valuable in proteomics and metabolic research.
特性
CAS番号 |
1190017-22-1 |
|---|---|
分子式 |
C15H17NO2 |
分子量 |
246.284 |
IUPAC名 |
2-azanyl-1-(4-phenylmethoxyphenyl)ethanol |
InChI |
InChI=1S/C15H17NO2/c16-10-15(17)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12/h1-9,15,17H,10-11,16H2/i10+1,15+1,16+1 |
InChIキー |
YZOUUVUNKGUDSK-BEOILPPGSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CN)O |
同義語 |
1-[p-(Benzyloxy)phenyl]-2-aminoethanol-13C2,15N; 2-(4-Benzyloxyphenyl)-2-hydroxyethanamine-13C2,15N; α-(Aminomethyl)-4-(phenylmethoxy)benzenemethanol-13C2,15N; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



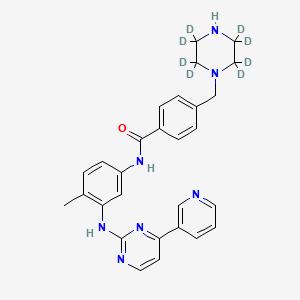
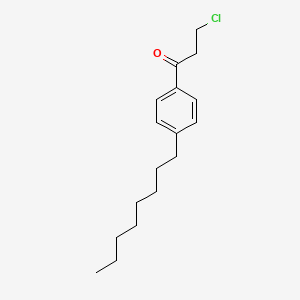


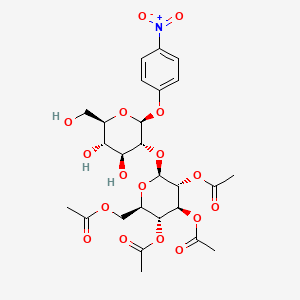
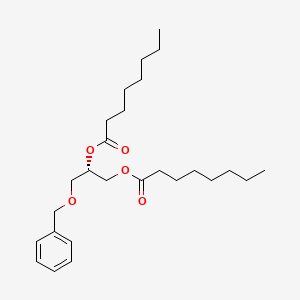
![9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride](/img/structure/B562171.png)
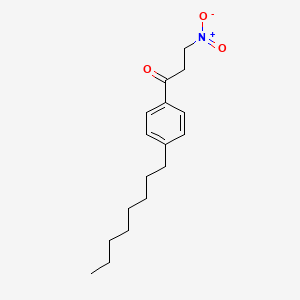
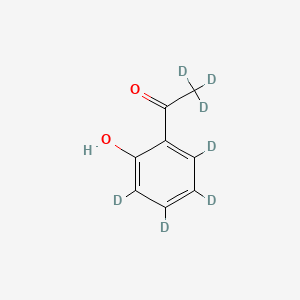

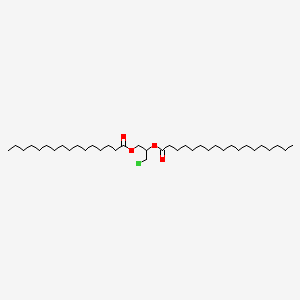
![3-Benzylsulfanyl-2-(S)-{[2-(bis-tert-butoxycarbonylmethyl-amino)-ethyl]- tert-butoxycarbonylmethyl-amino}-propionic Acidtert-Butyl Ester](/img/structure/B562180.png)
